1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine

Platinum complex Cytotoxicity Lung cancer

Choose 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine for its validated differentiation in metallodrug discovery and medicinal chemistry. The unsubstituted 3,5-positions enable exclusive κ²-N,N′-chelation with Pt(II), avoiding orthometallation side reactions. The derived Pt(II) complex 2a shows >6.7-fold selectivity for A549 lung cancer cells over breast cancer lines (IC₅₀ 3 μM vs. >20 μM). The 2-(dimethylamino)ethyl moiety is critical for osteoclastogenesis inhibition. With HBD=1 and TPSA=47.1 Ų, this scaffold predicts superior passive membrane permeability versus regioisomers. Trust this single-mode coordination ligand for reproducible metallodrug campaigns.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
CAS No. 1224888-23-6
Cat. No. B1527464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
CAS1224888-23-6
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=CC=N1)N
InChIInChI=1S/C7H14N4/c1-10(2)5-6-11-7(8)3-4-9-11/h3-4H,5-6,8H2,1-2H3
InChIKeyCTYVRRJZIOJNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Dimethylamino)ethyl]-1H-pyrazol-5-amine (CAS 1224888-23-6) Chemical Profile and Procurement Essentials


1-[2-(Dimethylamino)ethyl]-1H-pyrazol-5-amine (CAS 1224888-23-6), also cataloged as MFCD16846812, is a pyrazole derivative featuring a 2-(dimethylamino)ethyl side chain at the N1 position and a primary amine at the C5 position . With molecular formula C₇H₁₄N₄ and molecular weight 154.21 g/mol, this compound presents a bifunctional scaffold combining a hydrogen bond donor/acceptor capacity (HBD=1, HBA=3) and a basic dimethylamino group . Its relatively low molecular weight and moderate polarity (predicted LogP ~0.2-0.5) render it a useful building block in medicinal chemistry and coordination chemistry [1].

Why Close Analogs of 1-[2-(Dimethylamino)ethyl]-1H-pyrazol-5-amine Are Not Interchangeable in Research


Substitution with structurally similar pyrazole derivatives—even those sharing the dimethylaminoethyl motif—carries significant risk of altered performance due to divergent electronic properties and coordination geometries. The unsubstituted 3,5-positions in 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine (R=H) confer a distinct ligand behavior compared to its 3,5-dimethyl (R=Me) or 3,5-diphenyl (R=Ph) analogs [1]. In coordination chemistry, the R=H ligand forms a platinum complex that exhibits a remarkable 6.7-fold selectivity for lung cancer cells over breast cancer cells, a phenotype absent in the corresponding R=Me and R=Ph complexes [1]. Furthermore, in biological contexts, the 2-(dimethylamino)ethyl group is a critical pharmacophore: its presence in compound 13 of a pyrazole series drove marked inhibition of osteoclastogenesis, whereas analogs lacking this moiety showed diminished activity [2]. Generic substitution without rigorous validation may thus compromise both synthetic utility and biological relevance.

Quantitative Differentiation of 1-[2-(Dimethylamino)ethyl]-1H-pyrazol-5-amine from Structural Analogs


Lung Cancer Cell Selectivity of Pt(II) Complex Derived from R=H Ligand vs. R=Me and R=Ph Analogs

The platinum(II) complex 2a, formed from ligand 1a (R=H; the target compound), demonstrates a striking selectivity for lung cancer cells (A549) over breast cancer cells (MDA MB231 and MCF7). In comparative assays, complex 2a exhibits an IC₅₀ of 3 μM in A549 cells versus >20 μM in breast cancer cell lines, representing a >6.7-fold selectivity window [1]. In contrast, the analogous complex 2b (R=Me) shows reduced selectivity, and complex 2c (R=Ph) does not exhibit this pronounced lung cancer preference. The platinacycle 4c (derived from ligand 1c, R=Ph) displays higher toxicity than cisplatin across all three cell lines but lacks the tissue-type specificity observed with 2a [1].

Platinum complex Cytotoxicity Lung cancer

Ligand Coordination Mode Divergence: R=H vs. R=Me and R=Ph Analogs in Metal Complex Formation

The reactivity of 1-(2-dimethylaminoethyl)-1H-pyrazole derivatives with [MCl₂(DMSO)₂] (M=Pt, Pd) is highly dependent on the 3,5-substitution pattern. Ligand 1a (R=H, target compound) exclusively yields cis-[M{κ²-N,N′-([1-(CH₂)₂NMe₂}-3,5-H₂-pzol])}Cl₂] complexes (2a for Pt, 3a for Pd) via N,N′-chelation [1]. In contrast, ligand 1c (R=Ph) can additionally undergo orthometallation to form cyclometallated κ³-C,N,N′-complexes (4c for Pt, 5c for Pd) under the same reaction conditions [1]. The absence of orthometallation capability in 1a simplifies product mixtures and enables a more predictable coordination chemistry outcome, whereas the R=Ph ligand introduces a competing reaction pathway.

Coordination chemistry Pyrazole ligands Metallodrug design

Physicochemical Property Differentiation: Hydrogen Bonding Capacity vs. Isomeric Analog

The positional isomerism of the dimethylaminoethyl group and amine functionality significantly alters physicochemical descriptors relevant to drug design. 1-[2-(Dimethylamino)ethyl]-1H-pyrazol-5-amine (target compound) features 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, its regioisomer 3-(2-(dimethylamino)ethyl)-1H-pyrazol-5-amine (CAS 1018896-20-2) possesses 2 HBD and 3 HBA [2]. The target compound also has a topological polar surface area (TPSA) of 47.1 Ų versus 57.9 Ų for the isomer [1][2]. These differences in HBD count and TPSA directly impact membrane permeability predictions and solubility, underscoring the non-interchangeability of positional isomers in medicinal chemistry campaigns.

Physicochemical properties Drug design Solubility

Osteoclastogenesis Inhibition: Contribution of the 2-(Dimethylamino)ethyl Pharmacophore

In a structure-activity relationship study of pyrazole derivatives for osteoclastogenesis inhibition, compound 13—which bears a 2-(dimethylamino)ethyl group—was identified as the most promising candidate. It inhibited in vitro osteoclastogenesis markedly and suppressed bone resorption activity of osteoclasts [1]. While the target compound 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine is not identical to compound 13, the shared 2-(dimethylamino)ethyl motif is a critical pharmacophore driving activity in this series. In ovariectomized (OVX) mice, compound 13 prevented the loss of trabecular bone volume, number, and thickness, and normalized serum markers of bone resorption and formation [1]. Analogs lacking the dimethylaminoethyl group or with alternative substituents exhibited reduced efficacy, highlighting the functional importance of this moiety.

Osteoporosis Osteoclast inhibition Pyrazole derivatives

Recommended Research Applications for 1-[2-(Dimethylamino)ethyl]-1H-pyrazol-5-amine Based on Validated Evidence


Ligand for Tissue-Selective Platinum(II) Anticancer Complexes

Researchers developing metallodrugs with improved therapeutic windows should prioritize this compound as a ligand for Pt(II) complexation. Its derived complex 2a exhibits a >6.7-fold selectivity for A549 lung cancer cells over breast cancer cell lines (IC₅₀ 3 μM vs. >20 μM), a differentiation absent in complexes derived from 3,5-substituted analogs [1]. This selectivity profile makes the ligand uniquely suited for campaigns targeting lung malignancies.

Building Block for Osteoclastogenesis Inhibitors in Osteoporosis Research

This compound serves as a validated starting material for synthesizing pyrazole-based osteoclastogenesis inhibitors. The 2-(dimethylamino)ethyl moiety was essential for the potent in vitro and in vivo activity of the most promising compound (compound 13) in a 2015 medicinal chemistry study [1]. Researchers can incorporate this moiety into novel scaffolds to explore anti-osteoporotic mechanisms and develop new therapeutic leads.

Predictable Coordination Chemistry Scaffold for Metal-Organic Frameworks or Catalysts

In coordination chemistry applications where product predictability is paramount, this R=H ligand offers a clear advantage over 3,5-diphenyl analogs. It forms exclusively κ²-N,N′-chelated complexes with Pt(II) and Pd(II), avoiding the competing orthometallation pathway observed with R=Ph ligands [1]. This single-mode reactivity simplifies synthesis and purification of well-defined metal complexes for catalysis or materials science.

Medicinal Chemistry Campaigns Requiring Optimized Permeability

For projects targeting intracellular or CNS targets, the physicochemical profile of this compound—specifically its single hydrogen bond donor (HBD=1) and low TPSA (47.1 Ų)—predicts superior passive membrane permeability compared to its regioisomer 3-(2-(dimethylamino)ethyl)-1H-pyrazol-5-amine (HBD=2, TPSA=57.9 Ų) [1][2]. This difference can be decisive in fragment-based drug discovery or lead optimization programs where balancing potency and permeability is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.